Sulfapyridine is a sulfanilamide antibacterial medication, originally discovered in the late 1930s by Lionel Whitby at May & Baker Ltd. It was one of the first sulfonamide antibiotics and was historically used to treat various bacterial infections. Although its use in humans has declined, it remains relevant in veterinary medicine and for specific conditions like linear IgA disease. The chemical formula for sulfapyridine is , with a molar mass of approximately 249.29 g/mol. Its structure contains a pyridine ring, which contributes to its unique pharmacological properties .
Sulfapyridine can cause various side effects, including nausea, vomiting, diarrhea, skin rashes, and allergic reactions [6]. It can also increase sun sensitivity [6]. Due to these potential side effects and the availability of safer alternatives, its use in human medicine has diminished.
The information in this analysis is derived from the following scientific sources:
Sulfapyridine functions primarily as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin diphosphate to produce 7,8-dihydropteroate, an essential precursor for folate synthesis in bacteria. By inhibiting this enzyme, sulfapyridine effectively disrupts bacterial growth by preventing the synthesis of nucleic acids necessary for cell division .
In addition to its antibacterial activity, sulfapyridine has been studied for its potential antioxidant properties and interactions with free radicals, which may contribute to its biological effects .
Sulfapyridine can be synthesized through several methods, including:
These methods leverage the reactivity of the amino and aldehyde functional groups to form the sulfanilamide structure characteristic of sulfapyridine .
Sulfapyridine has several applications:
Studies have shown that sulfapyridine interacts with various biological molecules, influencing both drug metabolism and efficacy. For example:
Sulfapyridine shares structural similarities with other sulfonamide antibiotics but possesses unique characteristics that differentiate it from these compounds. Below are some similar compounds:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Sulfanilamide | Basic sulfonamide | First sulfonamide discovered; broad-spectrum activity |
Sulfasalazine | Azo compound | Combines mesalamine with sulfapyridine; used for inflammatory bowel disease |
Trimethoprim | Dihydrofolate reductase inhibitor | Often used in combination with sulfamethoxazole for synergistic effects |
Sulfamethoxazole | Sulfonamide | Commonly paired with trimethoprim for urinary tract infections |
Sulfapyridine's unique pyridine ring structure allows it to exhibit specific antibacterial properties that differ from those of other sulfonamides, particularly in its solubility profile and interaction with biological systems .
Sulfapyridine possesses the molecular formula C₁₁H₁₁N₃O₂S with a molecular weight of 249.289 grams per mole [1] [2] [3] [4]. The compound consists of a pyridine ring system connected to a 4-aminobenzenesulfonamide moiety, specifically characterized as 4-amino-N-(2-pyridinyl)benzenesulfonamide [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is N-pyridin-2-ylbenzenesulfonamide [1].
The molecular structure exhibits achiral stereochemistry with no defined stereocenters, resulting in no optical activity [4]. The compound demonstrates an imide configuration rather than the amide form typically observed in other sulfonamide compounds [5]. This structural characteristic significantly influences the compound's physicochemical behavior and crystal packing arrangements.
The chemical structure includes three nitrogen atoms, two oxygen atoms, and one sulfur atom integrated within the carbon framework [1] [2] [3] [4]. The sulfonamide functional group (-SO₂NH-) serves as the primary pharmacophore, while the pyridine ring contributes to the compound's basicity and hydrogen bonding capabilities.
Sulfapyridine exhibits a well-defined melting point range of 191-193°C [6] [7], indicating good thermal stability under normal conditions. This melting point corresponds to approximately 464.98-466.00 Kelvin [8], with the compound maintaining structural integrity until reaching these temperatures.
The melting behavior provides important insights into the compound's polymorphic nature, as different crystalline forms may exhibit distinct melting points. The narrow melting point range suggests relatively pure crystalline material with consistent intermolecular interactions across the crystal lattice.
Sulfapyridine demonstrates notably poor aqueous solubility, with water solubility measured at less than 0.1 grams per 100 milliliters at 22°C [6] [9]. This limited water solubility represents a significant pharmaceutical challenge, historically contributing to the compound's clinical limitations due to potential crystallization within the urinary tract [10].
The compound exhibits enhanced solubility in organic solvents, particularly dimethyl sulfoxide and methanol, both classified as slightly soluble [6] [11]. Historical data indicates solubility in alcohol at a ratio of 1:440 [12]. The pH-dependent solubility characteristics allow for improved dissolution in both acidic and basic aqueous solutions [12], reflecting the amphoteric nature of the sulfonamide functionality.
Solubility studies have demonstrated that sulfapyridine can be solubilized effectively using dimethyl sulfoxide as a co-solvent, with applications in pharmaceutical formulations requiring enhanced bioavailability [11]. The compound's poor water solubility necessitates careful consideration of formulation strategies for any potential therapeutic applications.
Sulfapyridine exhibits remarkable thermal stability under dry conditions, remaining stable when subjected to 60°C dry heat for three months [13] [14]. Similarly, combined temperature and humidity conditions (40°C at 75% relative humidity) produce no observable degradation over the same timeframe [13] [14].
However, the compound demonstrates significant instability under specific stress conditions. Acidic environments prove particularly destructive, with 21.56% degradation observed when exposed to 0.1 M hydrochloric acid at 60°C for 24 hours [13] [14]. The degradation products appear at retention times of 1.941 and 2.730 minutes in high-performance liquid chromatography analysis [13] [14].
Photolytic conditions represent the most severe stability challenge, with 28.57% degradation occurring under ultraviolet-visible light exposure [13] [14]. The photodegradation process generates multiple degradation products appearing at retention times of 1.941, 2.553, and 5.136 minutes [13] [14]. Photodegradation mechanisms include photo-induced hydrolysis, photo-oxidation, and desulfuration reactions [14].
Notably, sulfapyridine demonstrates stability under oxidative conditions, remaining unchanged when exposed to both 3% and 20% hydrogen peroxide solutions [13] [14]. Alkaline conditions (1 M sodium hydroxide) also produce no observable degradation [13] [14].
The compound exhibits gradual color changes upon prolonged light exposure, slowly darkening from its original white or off-white appearance [6] [12]. Optimal storage conditions require protection from light in sealed, dry containers at room temperature [6].
Sulfapyridine exhibits extensive polymorphism, with at least six distinct crystalline forms documented in the scientific literature [5] [15] [16] [17]. This polymorphic behavior significantly impacts the compound's physicochemical properties and pharmaceutical performance.
Form II crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell [5] [15]. The unit cell parameters are a = 0.6722(1) nanometers, b = 2.0593(5) nanometers, c = 0.8505(1) nanometers, and β = 101.14(1) degrees [5].
Form III adopts the monoclinic space group C2/c containing eight molecules per unit cell [5] [18] [15] [19]. The crystallographic parameters include a = 1.2830(2) nanometers, b = 1.1714(3) nanometers, c = 1.5400(3) nanometers, and β = 94.12(1) degrees [5] [19].
Form V crystallizes in the orthorhombic space group Pbca with sixteen molecules per unit cell [5] [15]. The unit cell dimensions are a = 2.4722(10) nanometers, b = 1.5710(15) nanometers, and c = 1.2147(7) nanometers [5].
Form VI represents a unique polymorphic variant crystallizing in the monoclinic space group P2₁/n [16]. This form contains two different tautomeric forms within the asymmetric unit, creating interpenetrating two- and three-dimensional hydrogen-bonded networks [16].
The compound also exhibits glass-forming tendencies, with an amorphous form demonstrating a glass transition temperature of 56.9°C [17]. This glassy state provides alternative solid-state properties that may influence dissolution and bioavailability characteristics.
Sulfapyridine readily forms crystalline solvates with various organic solvents, demonstrating the compound's propensity for incorporating solvent molecules into its crystal structure [18]. The ability to form solvates provides insights into the intermolecular interactions governing crystal packing.
Dioxane solvates adopt the stoichiometry C₁₁H₁₁N₃O₂S·C₄H₈O₂, with the solvent molecules exhibiting disorder within the crystal structure [18]. This disorder reflects the flexibility of the dioxane molecules within the crystal cavities.
Tetrahydrofuran solvates form with the composition C₁₁H₁₁N₃O₂S·C₄H₈O, also displaying solvent molecule disorder [18]. The formation of these solvates demonstrates the compound's ability to accommodate different cyclic ether solvents within its crystal lattice.
A notable piperidinium salt solvate crystallizes with the formula C₅H₁₂N⁺·C₁₁H₁₀N₃O₂S⁻ [18]. This ionic form represents a distinct solid-state modification that may exhibit different solubility and stability characteristics compared to the neutral polymorphs.
Complex solvates with metal ions have been characterized, including a bismuth complex with the formula [BiCl₃(C₁₁H₁₁N₃O₂S)₃] [20] [21]. This complex crystallizes in the trigonal space group R3, exhibiting distorted octahedral geometry around the bismuth center [20] [21].
Comprehensive X-ray crystallographic studies have provided detailed structural information for multiple sulfapyridine polymorphs [5] [19] [16]. These analyses reveal significant conformational differences between polymorphic forms, classifying the system as exhibiting conformational polymorphism [5].
Single crystal X-ray diffraction studies demonstrate that bond lengths and bond angles remain consistent across different polymorphic forms, while torsion angles differ significantly [5]. This conformational flexibility allows the molecule to adopt different three-dimensional arrangements in various crystal forms.
The crystallographic analyses reveal that sulfapyridine consistently adopts the imide configuration across all characterized polymorphic forms [5]. This structural preference distinguishes sulfapyridine from other sulfonamide compounds that typically exhibit amide configurations.
Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements [18] [16]. Three-dimensional hydrogen bonding networks exist in all characterized structures, typically involving at least one sulfone oxygen atom and the aniline nitrogen atom [18]. These intermolecular interactions significantly influence the stability and physical properties of different polymorphic forms.
The refinement factors for various crystal structure determinations range from R = 0.045 to R = 0.063 [5], indicating high-quality structural data suitable for detailed molecular analysis. These refinements provide confidence in the reported structural parameters and support the observed polymorphic behavior.
Health Hazard